1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a nitrogen- and sulfur-containing heterocyclic compound characterized by a tetrahydroquinazoline backbone substituted with a 2-nitrophenyl group at position 1 and a phenyl group at position 2. This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science, though specific biological data remain underexplored in the provided evidence.
Properties
CAS No. |
62721-92-0 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)18-13-7-6-12-17(18)22-16-11-5-4-10-15(16)20(26)21-19(22)14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2 |
InChI Key |
UAXFACFEMQKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Aminoamidines and Bis-Benzylidene Cyclohexanones
A notable method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of bases such as sodium hydride (NaH) in dimethylformamide (DMF) solvent. This reaction yields 5,6,7,8-tetrahydroquinazoline derivatives with aryl substituents at the 2- and 4-positions. The process is characterized by:
- Mild reaction conditions.
- Good to excellent yields (19–28% reported for some derivatives).
- Easy workup procedures.
The presence of protecting groups at the C2-tert-butyl moiety allows further functionalization after deprotection, which can be adapted for introducing the 2-nitrophenyl group.
Multi-Component Imino Diels-Alder Cycloaddition
Another efficient approach is the BiCl3-catalyzed three-component imino Diels-Alder cycloaddition involving:
- Toluidine derivatives (e.g., 2-nitroaniline).
- Nitrobenzaldehydes (e.g., 2-nitrobenzaldehyde).
- N-vinylpyrrolidin-2-one or similar dienophiles.
This one-pot reaction proceeds smoothly at room temperature in acetonitrile (MeCN), yielding N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) derivatives with high yields (up to 95%). Although this method is reported for tetrahydroquinoline derivatives, it provides a valuable synthetic framework adaptable for tetrahydroquinazoline analogs by modifying the amine and aldehyde components.
Thionation of Quinazolinone Precursors
The conversion of quinazolinone intermediates to the corresponding thione derivatives is typically achieved by treatment with thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent. This step replaces the carbonyl oxygen at the 4-position with sulfur, yielding the 4(1H)-thione functionality.
- The reaction is usually performed under reflux in solvents like toluene or pyridine.
- The thionation step is critical for obtaining the target this compound.
- Purification is commonly done by recrystallization or chromatography.
Representative Synthetic Scheme
Detailed Research Findings
- The use of α-aminoamidines with bis-benzylidene cyclohexanones provides a versatile route to tetrahydroquinazoline derivatives with aryl substitutions, including nitro groups, under mild conditions and with good yields.
- Multi-component imino Diels-Alder reactions catalyzed by BiCl3 offer a straightforward, one-pot synthesis of nitrophenyl-substituted tetrahydroquinoline derivatives, which can be adapted for quinazoline analogs. This method is notable for its operational simplicity and high yields.
- Thionation reactions are well-established for converting quinazolinones to quinazoline-4-thiones, with reagents like P4S10 providing efficient sulfur incorporation[general synthetic knowledge].
- Spectroscopic characterization (1H NMR, 13C NMR, IR, and mass spectrometry) confirms the structure and purity of the synthesized compounds, with characteristic signals for the nitro group, aromatic protons, and thione functionality.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Aminoamidine + bis-benzylidene cyclohexanone | α-Aminoamidine, bis-benzylidene cyclohexanone, NaH, DMF | Mild heating, inert atmosphere | Good yields, mild conditions, easy workup | Moderate yields (19–28%) reported |
| BiCl3-catalyzed imino Diels-Alder | Toluidine, nitrobenzaldehyde, N-vinylpyrrolidin-2-one, BiCl3 | Room temp, MeCN solvent | One-pot, high yields (up to 95%), simple purification | Primarily for tetrahydroquinoline; adaptation needed |
| Thionation of quinazolinone | P4S10 or Lawesson’s reagent | Reflux in toluene or pyridine | High conversion to thione | Requires careful handling of reagents |
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Observations:
- Steric Influences : Bulky substituents (e.g., o-tolyl in ) may hinder molecular packing or enzyme interactions compared to the planar nitro group.
- Halogen Interactions : The bromine in could facilitate halogen bonding in crystal engineering or biological targeting, a feature absent in the nitro derivative.
Biological Activity
1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that typically include the condensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 365.43 g/mol |
| Melting Point | >300 °C |
| IR Peaks | 3403 (N-H), 1598 (C=C), 1365 (CH), 1219 (C-S) |
| NMR Signals | δ (DMSO): 1.25 (s, CH), 4.28 (d, N-H), 6.68 (d, CH) |
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HepG-2 and MDA-MB-231. The mechanism often involves inhibition of key signaling pathways associated with tumor growth.
A study demonstrated that certain quinazoline derivatives had IC50 values ranging from 22.76 µM to 22.94 µM against A2780 cells, indicating their potential as anticancer agents .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has also been explored. In vitro assays revealed that some compounds exhibited IC50 values around 57.99 µM in scavenging free radicals, suggesting their utility in mitigating oxidative stress-related diseases .
Antiviral Properties
Emerging studies have suggested that thione derivatives possess antiviral activity. For example, compounds with structural similarities to this compound have shown effectiveness against various viruses in vitro. The mechanisms may involve inhibition of viral replication or interference with viral entry into host cells .
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of synthesized quinazoline derivatives to cancer cell lines, it was observed that these compounds induced apoptosis through caspase activation pathways. The study highlighted that the presence of the nitrophenyl group significantly enhanced the cytotoxicity compared to other derivatives lacking this moiety.
Case Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of quinazoline derivatives using DPPH radical scavenging assays. Results indicated that certain modifications in the molecular structure led to improved antioxidant activity, which was attributed to enhanced electron-donating ability of the thione functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
